N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic rings, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 4-(dimethylamino)benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)-3-(2-methylthiazol-5-yl)propanamide: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
N-(4-(dimethylamino)phenyl)-3-(4-(thiophen-2-yl)thiazol-5-yl)propanamide: Similar structure but with different substitution patterns on the thiazole ring.
Uniqueness
N-(4-(dimethylamino)phenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is unique due to the presence of both the thiophene and thiazole rings, which contribute to its diverse chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-13-20-19(16-5-4-12-24-16)17(25-13)10-11-18(23)21-14-6-8-15(9-7-14)22(2)3/h4-9,12H,10-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYZIQUKBHDHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.